molecular formula C11H12O2 B8802557 4-Phenyl-tetrahydropyran-2-one

4-Phenyl-tetrahydropyran-2-one

Cat. No.: B8802557
M. Wt: 176.21 g/mol
InChI Key: ONMHULVUDDUGQF-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydropyran-2-one Lactone Scaffold in Organic Chemistry

The tetrahydropyran-2-one moiety, a six-membered cyclic ester or lactone, represents a privileged scaffold in the field of organic chemistry. This structural motif is not merely a synthetic curiosity but is found at the core of numerous naturally occurring compounds with diverse and potent biological activities. The prevalence of this scaffold in nature underscores its evolutionary selection as a stable and functionally versatile framework.

The chemical reactivity of the tetrahydropyran-2-one scaffold is characterized by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions via hydrolysis or other nucleophilic attacks. This reactivity is fundamental to its role in both biological systems and as a versatile intermediate in organic synthesis.

Significance of the 4-Phenyl Substitution Pattern

The introduction of a phenyl group at the 4-position of the tetrahydropyran-2-one scaffold has profound implications for the molecule's physicochemical properties and its potential interactions with biological targets. The phenyl substituent, a bulky and hydrophobic aromatic ring, significantly influences the molecule's conformation and stereochemistry.

Research on related 4,6-diaryltetrahydropyran-2-ones has shown that these molecules tend to adopt a stable half-chair conformation. ias.ac.in The orientation of the phenyl group at the C-4 position can have a determining effect on the thermodynamic stability of different isomers. ias.ac.in Furthermore, the presence of the aromatic ring introduces the potential for π-π stacking interactions, which can be a critical factor in the binding of the molecule to biological macromolecules such as enzymes and receptors.

From a synthetic standpoint, the 4-phenyl substitution can direct the stereochemical outcome of subsequent reactions on the lactone ring. For instance, in the synthesis of 4-aminotetrahydropyran-2-ones, the presence of a 4-phenyl substituent has been noted to influence the reaction times and conditions required for the transformation. rsc.org

Overview of Contemporary Research Trajectories for Substituted Cyclic Lactones

Contemporary research on substituted cyclic lactones, including those with the tetrahydropyran-2-one framework, is a vibrant and rapidly advancing area of organic chemistry. The primary research trajectories can be broadly categorized into the development of novel synthetic methodologies, the exploration of their biological activities, and their application as building blocks in the synthesis of more complex molecules.

Synthesis: A significant focus of current research is the development of stereoselective methods for the synthesis of substituted lactones. This includes the use of organocatalysis, transition-metal catalysis, and biocatalysis to control the stereochemistry at multiple chiral centers. For example, a three-step protocol has been developed for the assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides, which can accommodate a 4-phenyl substituent. rsc.org This method proceeds through the formation of intermediate nitro lactones. rsc.org

Biological Activity: Substituted cyclic lactones are continuously being investigated for a wide range of biological activities. These include antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of different substituents onto the lactone scaffold allows for the fine-tuning of these activities and the exploration of structure-activity relationships (SAR). For instance, research on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives, which are structurally distinct but highlight the interest in phenyl-substituted heterocyclic compounds, has shown promising antiviral activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-phenyloxan-2-one

InChI

InChI=1S/C11H12O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

ONMHULVUDDUGQF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Phenyl Tetrahydropyran 2 One and Its Architecturally Complex Derivatives

Asymmetric Synthesis Strategies for Enantiomerically Enriched Compounds

The creation of enantiomerically pure tetrahydropyran (B127337) derivatives is crucial for the development of new therapeutic agents. whiterose.ac.ukwikipedia.org Various asymmetric strategies have been developed to control the stereochemistry during the formation of the tetrahydropyran ring.

Enantioselective synthesis of substituted tetrahydropyran-2-ones can be achieved through several powerful catalytic methods. One notable approach is the enantioselective cross-dehydrogenative coupling (CDC) reaction, which allows for the synthesis of substituted tetrahydropyrans with high yields and enantioselectivity. scispace.com This method often involves a combination of in situ Lewis acid activation of a nucleophile and the oxidative formation of a transient oxocarbenium electrophile. scispace.com For instance, the use of a Cu(II)-bisoxazoline (BOX) complex can produce the desired tetrahydropyran product as a single diastereomer with high enantiomeric excess. scispace.com

Another effective strategy is the intramolecular oxa-Michael reaction. whiterose.ac.ukrsc.org While controlling enantioselectivity in intramolecular reactions has been challenging, a "clip-cycle" approach has been developed. whiterose.ac.uk This involves an initial olefin metathesis to "clip" an alcohol fragment and an aryl thioacrylate together, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield highly enantiomerically enriched spirocyclic tetrahydropyrans. whiterose.ac.uk

Furthermore, inverse-electron-demand hetero-Diels-Alder reactions catalyzed by chiral imidodiphosphoric acids have been employed to synthesize optically active 3,4-dihydro-2H-pyran derivatives, which can be subsequently converted to tetrahydropyran derivatives through hydrogenation. bohrium.com These reactions can produce products with multiple contiguous stereogenic centers in excellent yields, diastereoselectivities, and enantioselectivities. bohrium.com

A bioorganic approach combining antibody-mediated resolution with palladium-catalyzed cyclization offers a route to enantiopure dihydropyranones from racemic aldol (B89426) precursors. acs.org

Table 1: Comparison of Enantioselective Methods for Tetrahydropyran-2-one Synthesis

Method Catalyst/Reagent Key Features Typical Enantioselectivity
Cross-Dehydrogenative Coupling Cu(II)-BOX complex Forms C-C bond via C-H activation High (e.g., 92:8 er) scispace.com
"Clip-Cycle" Oxa-Michael Chiral Phosphoric Acid Two-step metathesis and cyclization Excellent (up to 99% ee) whiterose.ac.uk
Hetero-Diels-Alder Reaction Chiral Imidodiphosphoric Acid [4+2] cycloaddition High (73-99% ee) bohrium.com

Achieving high diastereoselectivity is critical in the synthesis of polysubstituted tetrahydropyrans. Acid-catalyzed cyclization of enantiopure sulfinyl hydroxy ketone precursors is a key step in the asymmetric synthesis of the tetrahydropyran ring. acs.org The stereocontrol in these reactions often arises from the coordination of a catalyst to the tetrahydropyranyl oxygen and conformational control of the substituents. nih.gov

Prins cyclization is a powerful tool for the stereoselective synthesis of tetrahydropyranones. acs.org For example, the reaction of 3-bromobut-3-en-1-ols with aldehydes can yield tetrahydropyranones with excellent diastereoselectivity. acs.org The stereochemical outcome of Prins cyclizations can often be rationalized by chair-like transition states. nih.gov

Silyl-Prins cyclizations, where an oxocarbenium ion is trapped by an allylsilane or vinylsilane, provide an efficient route to various tetrahydropyran derivatives. nih.gov A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been developed using a silyl (B83357) enol ether Prins cyclization, which is tolerant of many functional groups. nih.gov

Furthermore, a palladium-catalyzed addition of 2-benzyloxy-iodobenzene to 5,6-dihydro-2H-pyran-2-one, followed by a directed aldol reaction, demonstrates excellent diastereocontrol in the synthesis of a tetrahydropyranochromene ring system. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, a sulfoxide (B87167) can act as a chiral auxiliary in the asymmetric synthesis of tetrahydropyran rings, guiding stereoselective reductions and cyclizations. acs.org Chiral oxazolidinones are another widely used class of auxiliaries, particularly in stereoselective aldol reactions to establish contiguous stereocenters that can be precursors to tetrahydropyran rings. wikipedia.orgnih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of tetrahydropyrans. researchgate.netau.dk Chiral Brønsted acids, for example, can promote enantioselective intramolecular oxa-Michael reactions. rsc.org Thiourea-derived catalysts and squaramides have been successfully employed in domino Michael-hemiacetalization reactions to produce polyfunctionalized dihydropyran and tetrahydropyran derivatives with high enantioselectivities. d-nb.info These catalysts often operate through hydrogen bonding activation. d-nb.info

A "clip-cycle" strategy employing a chiral phosphoric acid catalyst has been shown to be effective for the enantioselective synthesis of spirocyclic tetrahydropyrans. whiterose.ac.uk Additionally, imidodiphosphoric acids have been used to catalyze inverse-electron-demand hetero-Diels–Alder reactions for the synthesis of chiral dihydropyrans. bohrium.com

Multi-Component Reaction (MCR) Pathways for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical approach to complex molecules. nih.govfrontiersin.org A Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and a sulfonic acid under non-aqueous conditions can be used to synthesize substituted spirocyclic tetrahydropyranyl derivatives in good yields. nih.govscispace.com

The Prins reaction itself is a cornerstone for tetrahydropyran synthesis, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. acs.orgresearchgate.net This reaction can be part of a segment-coupling strategy, which is highly effective for synthesizing highly substituted tetrahydropyran rings. acs.org For instance, a Prins cyclization induced by catalytic BF₃·OEt₂ has been successfully used in the synthesis of a complex tetrahydropyran segment of a natural product. acs.org

Intramolecular Cyclization Techniques in Tetrahydropyran-2-one Construction

Intramolecular cyclization is a fundamental strategy for the construction of the tetrahydropyran ring. These reactions often proceed via the formation of an oxocarbenium ion intermediate which is then trapped by an internal nucleophile.

The Prins cyclization is a classic and versatile method for forming tetrahydropyran rings. researchgate.netntu.edu.sg It typically involves the reaction of a homoallylic alcohol with an aldehyde or ketone in the presence of an acid catalyst. beilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene. beilstein-journals.org

A significant advancement in this area is the silyl-Prins cyclization, where allylsilanes or vinylsilanes act as the internal nucleophile. nih.govbeilstein-journals.org This modification often leads to highly stereocontrolled outcomes. For example, the condensation of a Z-configured homoallylic alcohol with an aldehyde in the presence of a Lewis acid can afford polysubstituted tetrahydropyrans in a completely stereocontrolled manner. beilstein-journals.org The reaction is believed to proceed through a chair-like transition state. beilstein-journals.org

Furthermore, tandem strategies such as allylation–silyl-Prins cyclization have been developed. nih.gov This involves the initial allylation of an aldehyde to form a homoallylic alcohol, which then undergoes a silyl-Prins cyclization. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Phenyl-tetrahydropyran-2-one
2-Benzyloxy-iodobenzene
5,6-dihydro-2H-pyran-2-one
Tetrahydropyranochromene
3-Bromobut-3-en-1-ols
Homoallylic alcohol
Aldehyde
Ketone
Aryl thioacrylate
Chiral phosphoric acid
Imidodiphosphoric acid
3,4-dihydro-2H-pyran
Sulfinyl hydroxy ketone
Allylsilane
Vinylsilane
Spirocyclic tetrahydropyran
Cu(II)-bisoxazoline (BOX) complex
BF₃·OEt₂

Ring-Closing Metathesis (RCM) Applications

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile strategy for the construction of cyclic systems, including the tetrahydropyran-2-one core. nih.govorganic-chemistry.org This methodology typically involves the intramolecular cyclization of a diene substrate in the presence of a ruthenium-based catalyst, such as Grubbs' first or second-generation catalysts. organic-chemistry.orgnih.gov The reaction proceeds through a metallacyclobutane intermediate, and the formation of the cyclic alkene is often driven by the release of a small volatile alkene, like ethene, when terminal olefins are used as substrates. organic-chemistry.org

The synthesis of unsaturated δ-lactones, direct precursors to compounds like this compound, can be achieved through the RCM of homoallylic acrylate (B77674) substrates. nih.gov For instance, the cyclization of vinyl 3-substituted-4-pentenoates using a Grubbs second-generation catalyst provides access to 4-substituted-3,4-dihydro-2H-pyran-2-ones. mdpi.com Subsequent reduction of the double bond would then yield the saturated tetrahydropyran-2-one ring system. The efficiency and functional group tolerance of RCM make it a powerful tool for assembling complex tetrahydropyran structures. nih.govorganic-chemistry.org

A practical application of this can be seen in the one-pot sequential enzymatic kinetic resolution followed by RCM to produce enantiomerically enriched lactones. mdpi.com This chemoenzymatic approach highlights the synergy between biocatalysis and metathesis in generating chiral building blocks.

Oxy-Michael Cyclization and its Stereochemical Outcomes

Intramolecular oxy-Michael addition, or oxa-Michael cyclization, represents another cornerstone in the synthesis of tetrahydropyranones. nih.govnih.gov This reaction involves the intramolecular addition of a hydroxyl group to an α,β-unsaturated carbonyl system, forming the heterocyclic ring. The stereochemical outcome of this cyclization is a critical aspect and can often be controlled by the reaction conditions. rsc.orgresearchgate.net

The cyclization can be promoted by both acid and base catalysts. rsc.org Acid catalysis often proceeds through a late transition state, where steric factors dictate the formation of the thermodynamically more stable diequatorial product. rsc.org In contrast, base-catalyzed reactions at low temperatures may favor the formation of the kinetically controlled axial-equatorial isomer, particularly with (E)-Michael acceptors. rsc.org However, at higher temperatures, isomerization to the more stable diequatorial product can occur. rsc.org

The choice of catalyst and reaction conditions can lead to stereodivergent synthesis, providing access to different diastereomers from a common precursor. researchgate.net For example, the use of trifluoroacetic acid (TFA) versus tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can lead to different stereochemical outcomes in the cyclization of unsaturated thioesters. researchgate.net Furthermore, the presence of additives like tetramethylethylenediamine (TMEDA) has been shown to significantly enhance the stereoselectivity in certain base-promoted cyclizations, indicating the influential role of metal cation chelation in directing the stereochemical course of the reaction. researchgate.netresearchgate.net

Catalyst-Driven Synthetic Transformations

The development of novel catalysts has revolutionized the synthesis of complex organic molecules, and the construction of the this compound scaffold has greatly benefited from these advancements.

Application of Organocatalysis, including N-Heterocyclic Carbenes (NHCs)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. researchgate.net N-Heterocyclic carbenes (NHCs) have emerged as particularly versatile organocatalysts, capable of activating substrates in various ways. mdpi.comnih.govacs.org In the context of δ-lactone synthesis, NHCs can generate homoenolate equivalents from α,β-unsaturated aldehydes. nih.govresearchgate.net These reactive intermediates can then participate in annulation reactions with various electrophiles to construct the tetrahydropyran-2-one ring.

NHC-catalyzed [4+2] and [3+3] cycloaddition reactions are prominent strategies for synthesizing dihydropyranones, which are direct precursors to tetrahydropyranones. mdpi.comnih.gov For example, the reaction of α,β-unsaturated aldehydes with vinyl ketones bearing a selenyl group, catalyzed by an NHC, can produce chiral selenylated dihydropyranones with high yields and enantioselectivities. mdpi.com The versatility of NHCs stems from the ability to tune their steric and electronic properties by modifying the substituents on the heterocyclic ring, allowing for fine control over the reaction's outcome. mdpi.com

Metal-Catalyzed Processes for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Palladium Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.govlibretexts.org Palladium catalysis, in particular, has been extensively used in the synthesis of heterocyclic compounds. organic-chemistry.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing the phenyl group and other substituents onto the tetrahydropyran-2-one scaffold. libretexts.orgbeilstein-journals.org For instance, a palladium-catalyzed hydroxycarbonylation of hexenols provides a diastereoselective route to 2,6-cis-tetrahydropyranyl acetic acids, which are structurally related to the target molecule. researchgate.net This domino reaction involves a palladium-catalyzed cyclization, carbonylation, and hydroxylation sequence.

Furthermore, palladium catalysis can be employed in the synthesis of γ-lactones from homoallylic alcohols, showcasing the versatility of this approach in lactone synthesis. organic-chemistry.org The development of new ligands and catalytic systems continues to expand the scope and applicability of metal-catalyzed transformations in the synthesis of complex molecules like this compound. acs.orgrsc.org

Heterogeneous Catalysis and Metal-Organic Framework (MOF) Mediated Reactions

While homogeneous catalysis offers high activity and selectivity, catalyst separation and recycling can be challenging. mdpi.com Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses these issues. researchgate.net Materials like transition metals supported on activated carbon or inorganic oxides (e.g., alumina, silica) have been developed for the synthesis of δ-lactones through the oxidation of diols. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environments make them promising candidates for heterogeneous catalysis. While specific applications of MOFs in the synthesis of this compound are still emerging, their potential is significant. For example, heterogenized rhodium complexes supported on layered double hydroxides (LDHs) have been used for the synthesis of functionalized γ-lactones. researchgate.net The development of MOF-based catalysts for δ-lactone synthesis holds promise for creating highly efficient and recyclable catalytic systems.

Derivatization Strategies and Post-Cyclization Functional Group Transformations

Once the core tetrahydropyran-2-one ring is assembled, subsequent derivatization and functional group transformations are often necessary to access a wider range of architecturally complex molecules. nih.govdntb.gov.ua These transformations can involve modifications to the lactone ring itself or to the substituents attached to it.

For instance, the carbonyl group of the lactone can be a versatile handle for further reactions. It can be reduced to a hydroxyl group, which can then be used in subsequent coupling reactions or other transformations. researchgate.net The double bond in dihydropyranone intermediates, often generated from RCM or cycloaddition reactions, can be hydrogenated to yield the saturated tetrahydropyran-2-one. mdpi.com

Furthermore, functional groups introduced during the synthesis, such as the phenyl group in this compound, can be modified. For example, palladium-catalyzed reactions can be used to introduce additional substituents on the aromatic ring. beilstein-journals.org The ability to perform these post-cyclization modifications provides a powerful strategy for creating a diverse library of compounds based on the this compound scaffold.

A three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides showcases a sequence of transformations including a key oxidative cleavage and lactone ring closure. rsc.org This highlights how multi-step sequences can be designed to introduce specific functionalities after the initial carbon skeleton is formed.

Stereochemical and Conformational Elucidation of 4 Phenyl Tetrahydropyran 2 One Architectures

Analysis of Ring Conformation (e.g., Half-Chair, Boat Conformations)

The tetrahydropyran-2-one ring, a six-membered lactone, typically adopts non-planar conformations to alleviate ring strain. The most prevalent conformations are the half-chair and boat forms. For the parent δ-valerolactone, the half-chair conformation is generally favored over the boat conformation. ias.ac.in This preference is largely attributed to the tendency of the O-CO-C moiety to maintain coplanarity. ias.ac.in

In the case of substituted tetrahydropyran-2-ones, such as 4-phenyl-tetrahydropyran-2-one, the conformational landscape is further influenced by the substituents. High-resolution NMR spectral data have been instrumental in elucidating these conformational preferences. For instance, studies on cis- and trans-4,6-diaryltetrahydropyran-2-ones reveal that both isomers are stabilized in half-chair conformations. ias.ac.in The analysis of proton-proton coupling constants (³JHH) provides valuable insights. For example, a large geminal coupling constant for the C3-methylene protons is indicative of a half-chair conformation where this methylene (B1212753) group bisects the adjacent carbonyl group. ias.ac.in

While the half-chair is often the global minimum, dynamic behavior and the presence of other conformations like the twisted half-chair can occur. ias.ac.in This is particularly true for the trans isomers, where a twisted half-chair conformation may be adopted to relieve unfavorable 1,3-diaxial interactions. ias.ac.in The choice between different conformations is a delicate balance of steric and torsional interactions within the molecule. ias.ac.in

Table 1: Predominant Conformations of Substituted Tetrahydropyran-2-ones
CompoundPredominant ConformationSupporting Evidence
δ-ValerolactoneHalf-ChairGeneral agreement ias.ac.in
cis-4,6-Diphenyltetrahydropyran-2-oneHalf-Chair¹H NMR, IR spectroscopy ias.ac.in
trans-4,6-Diphenyltetrahydropyran-2-oneTwisted Half-Chair¹H NMR analysis ias.ac.in

Stereoisomerism and Diastereomeric Relationships within Substituted Pyran-2-ones

The presence of stereogenic centers in substituted pyran-2-ones, such as the C4 position in this compound, gives rise to stereoisomerism. When multiple stereocenters are present, diastereomers can exist. iitk.ac.inmsu.edu Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. iitk.ac.inuou.ac.in

For example, in 4,6-disubstituted tetrahydropyran-2-ones, cis and trans diastereomers are possible, depending on the relative orientation of the substituents. ias.ac.in These diastereomers can be separated and their distinct stereochemistry can be assigned based on spectroscopic data, particularly high-resolution NMR. ias.ac.in The spatial arrangement of atoms in diastereomers leads to different non-bonded interactions, which in turn affects their conformational preferences and spectroscopic signatures. sydney.edu.au

The synthesis of these compounds can lead to the formation of multiple stereoisomers, and understanding the relationship between them is crucial for isolating the desired product. rsc.org Different stereoisomers of a chiral molecule can exhibit distinct biological activities, making the stereoselective synthesis and characterization of each isomer a critical endeavor. uou.ac.inrsc.org

Determination of Absolute and Relative Configurations

Determining the absolute and relative configuration of chiral centers is a fundamental aspect of stereochemistry. The relative configuration describes the arrangement of atoms in a molecule relative to one another, such as cis or trans, while the absolute configuration describes the precise 3D arrangement of atoms in space, often designated as (R) or (S). libretexts.orgucalgary.ca

For this compound and its derivatives, a combination of experimental and computational methods is employed. High-resolution NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOE) and coupling constants, is a powerful tool for determining relative configurations. ias.ac.inthieme-connect.de For instance, the magnitude of vicinal coupling constants can indicate the dihedral angle between protons, providing clues about the relative positioning of substituents. rsc.org

The assignment of absolute configuration often requires more advanced techniques. X-ray crystallography provides unambiguous determination of the absolute structure of a crystalline compound. frontiersin.org In the absence of suitable crystals, chiroptical methods like circular dichroism (CD) and optical rotatory dispersion (ORD) are employed. ias.ac.in These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. nih.gov The experimental CD or ORD spectrum is then compared with spectra predicted by quantum mechanical calculations for different possible absolute configurations to make an assignment. researchgate.net

Impact of Substituent Effects on Molecular Conformation and Ring Dynamics

Substituents on the tetrahydropyran-2-one ring can significantly influence its conformation and dynamics through both steric and electronic effects. The size and nature of the substituent at the C4 position, for instance, will affect the equilibrium between different chair and boat conformations.

Electron-withdrawing or -donating groups on the phenyl ring of this compound can alter the electronic properties of the molecule, which in turn can influence conformational preferences. acs.org For example, studies on 2-aryloxytetrahydropyrans have shown that electron-withdrawing substituents on the aryl group can increase the preference for an axial orientation of the substituent due to the anomeric effect. cdnsciencepub.com This effect arises from a stabilizing interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-O bond of the substituent. cdnsciencepub.com

The interplay of these substituent effects can be complex. Steric hindrance can force the ring into a less stable conformation to avoid unfavorable interactions. cdnsciencepub.com For example, bulky substituents may favor an equatorial position to minimize steric strain. The dynamic behavior of the ring, including the barrier to ring inversion, can also be affected by the nature of the substituents. cdnsciencepub.com

Table 2: Influence of Substituents on Tetrahydropyran (B127337) Ring Conformation
Substituent PositionSubstituent TypeObserved EffectUnderlying Principle
C2Electron-withdrawing AryloxyIncreased axial preferenceAnomeric effect cdnsciencepub.com
C4Bulky alkyl groupFavors equatorial positionMinimization of steric strain
C6Phenyl group (in trans-4,6-diphenyl)Axial position in twisted half-chairRelief of dipole interactions and 1,3-diaxial interactions ias.ac.in

Advanced Spectroscopic Methodologies for Stereochemical Assignment (e.g., High-Resolution NMR, CD, ORD)

The unambiguous assignment of stereochemistry in complex molecules like this compound relies on a suite of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern high-field NMR is indispensable for structural elucidation. thieme-connect.de One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, establish connectivity between atoms. rsc.org For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful, as it detects through-space interactions between protons, providing information about their relative proximity and thus the relative configuration. rsc.org J-based configuration analysis, which relies on the measurement of homonuclear and heteronuclear coupling constants, also provides crucial dihedral angle information. rsc.org

Chiroptical Methods (CD and ORD): Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. ias.ac.in They measure the differential interaction of left and right circularly polarized light with the sample. nih.gov The resulting spectrum, or "Cotton effect," is a unique fingerprint of a specific enantiomer. researchgate.net By comparing the experimentally measured CD or ORD spectrum with those calculated for known absolute configurations using quantum mechanical methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of the molecule can be determined. researchgate.net

These spectroscopic methods, often used in conjunction, provide a powerful toolkit for the detailed stereochemical and conformational analysis of this compound and its derivatives, which is essential for understanding their structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl Tetrahydropyran 2 One Transformations

Detailed Reaction Pathways and Identification of Key Intermediates

The synthesis and transformations of the 4-phenyl-tetrahydropyran-2-one scaffold often proceed through multi-step reaction pathways involving distinct intermediates. One notable approach involves the construction of 4-aminotetrahydropyran-2-ones from isoxazoline (B3343090) 2-oxides. rsc.org This process begins with a C,C-coupling reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) and a nitronate function, catalyzed by silyl triflate, to form the carbon skeleton. rsc.org This is followed by the oxidative cleavage of an endocyclic N–O bond in the resulting cyclic nitroso acetals using m-Chloroperoxybenzoic acid (mCPBA), which leads to the formation of β-nitro-δ-lactones. rsc.orgrsc.org These nitro lactones serve as key intermediates that can be subsequently reduced to the target 4-amino-substituted lactones. rsc.orgrsc.org

A general pathway for the synthesis of 4-substituted tetrahydropyran-2-ones can be outlined as a three-step protocol:

C-C Coupling: Reaction of a nitronate with a silyl ketene acetal to form a nitroso acetal. rsc.org

Oxidation & Lactonization: Oxidation of the nitroso acetal to a nitro lactone. rsc.orgrsc.org

Reduction: Selective reduction of the nitro group to an amine. rsc.orgrsc.org

Mechanistic studies have also explored the 1,2-spin-center shift in tetrahydropyran (B127337) systems. These investigations utilize radical clock experiments to differentiate between possible reaction mechanisms, such as those involving dioxolanyl radical intermediates versus concerted transition states. nih.govacs.org

Ring-Opening Reactions and Their Underlying Chemical Mechanisms

The lactone ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening reactions. These reactions are characteristic of esters and are often facilitated by basic or acidic conditions. The presence of electrophilic centers at positions C-2, C-4, and C-6 in the pyran-2-one ring makes it vulnerable to nucleophiles, often resulting in the formation of new heterocyclic or carbocyclic systems rather than regeneration of the pyran-2-one ring. clockss.org

For instance, dihydropyranones can undergo ring-opening when treated with nucleophiles like amines, followed by a retro-Claisen fragmentation in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chalmers.se This reactivity highlights the ability of the lactone to be transformed into acyclic structures.

The mechanism of ring-opening typically involves the following steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon (C-2) of the lactone.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Ring Cleavage: The C-O bond of the ring cleaves, leading to the ring-opened product.

In some cases, ring-opening can be part of a cascade reaction sequence. For example, para-substituted pyridines can undergo ring-opening to form streptocyanines, which can then participate in a (5 + 1) ring-closing reaction to form meta-substituted anilines. acs.org While not directly involving this compound, this illustrates the principle of ring-opening and rearrangement in related heterocyclic systems.

Substitution Reactions on the Tetrahydropyran-2-one Ring and Phenyl Moiety

Substitution reactions can occur on both the tetrahydropyran-2-one ring and the peripheral phenyl group. The nature of these reactions depends on the specific reagents and conditions employed.

On the Tetrahydropyran-2-one Ring: Direct substitution on the tetrahydropyran ring can be challenging. However, related tetrahydropyran systems offer insights into potential reactions. For example, 2-benzenesulfonyltetrahydropyran can be deprotonated and subsequently alkylated or acylated with various electrophiles. researchgate.net Nucleophilic substitution reactions of tetrahydropyran acetals are influenced by the solvent, with nonpolar solvents like trichloroethylene (B50587) favoring SN2 products. acs.org

A three-step protocol to create 4-aminotetrahydropyran-2-ones starts with isoxazoline 2-oxides. rsc.org The process involves a C,C-coupling with a silyl ketene acetal, followed by oxidative cleavage and lactone ring closure, and finally reduction. rsc.org The synthesis of a 4-phenyl-substituted intermediate in this sequence has been documented. rsc.org

On the Phenyl Moiety: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the substituent attached to the ring will determine the position of substitution.

Oxidation and Reduction Chemistry of the Lactone and Peripheral Functional Groups

The lactone and other functional groups in derivatives of this compound can undergo various oxidation and reduction reactions.

Oxidation:

The tetrahydropyran ring can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions, which involves C-O bond cleavage.

Chemoselective oxidation of a phenyl group to a carboxylic acid in the presence of a tetrahydropyran ring can be achieved using ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ with a co-oxidant. researchgate.net The choice of co-oxidant and solvent system is crucial for the reaction's outcome. researchgate.net

Oxidative cleavage of an endocyclic N-O bond in intermediate cyclic nitroso acetals with mCPBA is a key step in the synthesis of β-nitro-δ-lactones, which are precursors to 4-aminotetrahydropyran-2-ones. rsc.orgrsc.org

Reduction:

The carbonyl group of the lactone can be reduced. While sodium borohydride (B1222165) (NaBH₄) is often used for selective reduction of carbonyl groups, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can fully hydrogenate the ring to a cyclohexanol (B46403) analog in related tetrahydropyran structures. nih.gov

In the synthesis of 4-aminotetrahydropyran-2-ones, the nitro group of the intermediate β-nitro-δ-lactone is selectively reduced to an amine using reagents like amalgamated aluminum. rsc.orgrsc.org

Reaction Type Reagent(s) Product(s) Reference
OxidationKMnO₄ (acidic)Ketone or Carboxylic Acid
OxidationRuO₄ / NaIO₄Diketone researchgate.net
OxidationRuO₄ / Periodic AcidCarboxylic Acid researchgate.net
OxidationmCPBANitro Lactone (from Nitroso Acetal) rsc.orgrsc.org
ReductionLiAlH₄Diol (from Lactone) nih.gov
ReductionAmalgamated AluminumAmine (from Nitro group) rsc.orgrsc.org

Mechanistic Insights into Catalyzed Reactions and Stereoselectivity

Catalysis plays a crucial role in controlling the stereoselectivity of reactions involving the tetrahydropyran-2-one scaffold.

Lewis Acid Catalysis: Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBSOTf) are used to catalyze the Mukaiyama-Mannich type reaction between nitronates and silyl ketene acetals, which proceeds with high diastereoselectivity to form nitroso acetals. rsc.orgrsc.org Iron(III) chloride (FeCl₃) has been shown to catalyze the Prins cyclization to produce 4-hydroxyl-tetrahydropyrans with excellent stereoselectivity. acs.org Mechanistic studies, including DFT calculations, suggest a [2 + 2] cycloaddition process for this OH-selective reaction. acs.org

Organocatalysis: Chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), have been effectively used in hetero-Diels-Alder reactions to produce enantiomerically enriched dihydropyrans. lookchem.com

Transition Metal Catalysis: Palladium-catalyzed carboetherification and carboamination reactions have been developed for the stereoselective synthesis of saturated heterocycles like tetrahydrofurans and pyrrolidines. nih.gov The mechanism is believed to involve an intramolecular syn-insertion of an alkene into a Pd-Heteroatom bond. nih.gov

The stereochemical outcome of these reactions is often dictated by the formation of organized transition states. For example, in the Prins cyclization, a chair-like transition state is believed to be involved, allowing for the transfer of chirality. nih.gov Similarly, the stereoselectivity of nucleophilic substitution on tetrahydropyran acetals is highly dependent on the solvent's polarity, with nonpolar solvents favoring an SN2 mechanism and thus inversion of stereochemistry. acs.org

Computational and Theoretical Investigations of 4 Phenyl Tetrahydropyran 2 One Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within a molecule.

For the parent δ-valerolactone ring, DFT calculations have been instrumental in exploring its conformational landscape. Studies using the B3LYP functional have identified several key conformations, including the half-chair, boat, and envelope (or sofa) forms. nih.gov The half-chair conformation is generally found to be the most stable for the unsubstituted ring. The introduction of a bulky phenyl group at the C4 position, as in 4-Phenyl-tetrahydropyran-2-one, would be expected to have a significant impact on the relative energies of these conformers. The phenyl group would preferentially occupy a pseudo-equatorial position to minimize steric strain, likely making one specific half-chair conformation significantly more stable than others.

DFT calculations also provide insights into the electronic properties of a molecule through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For similar aromatic heterocyclic compounds, DFT studies have shown that the HOMO and LUMO are often localized over the planar ring systems, with the energy gap influencing the molecule's electronic transitions and potential as an electronic material.

Table 1: Representative DFT Energy Calculations for Tetrahydropyran (B127337) Conformers Note: This data is for the parent tetrahydropyran ring, not this compound, and serves as an illustrative example of DFT outputs.

ConformerMethodEnergy Difference (kcal/mol) from Chair
2,5-TwistB3LYP5.84 - 5.95
1,4-BoatB3LYP6.23 - 6.46
Transition StateHF~11.0

Data sourced from computational studies on tetrahydro-2H-pyran. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamics. While no specific MD studies on this compound were identified, the methodology is well-suited for exploring its behavior.

An MD simulation would reveal how the tetrahydropyranone ring and the phenyl substituent move and interact with their environment, such as a solvent. It would allow for the exploration of the energy landscape, identifying the most populated conformational states and the pathways for conversion between them. For the parent δ-valerolactone, it is known to interconvert between half-chair and boat forms. rsc.org An MD simulation of the 4-phenyl derivative would quantify the influence of the phenyl group on the rate and preferred pathways of this ring inversion.

Prediction of Reaction Mechanisms, Transition States, and Energy Profiles

Computational methods are invaluable for elucidating reaction mechanisms, identifying high-energy transition states, and calculating the energy barriers that govern reaction rates. For a lactone like this compound, key reactions of interest would include hydrolysis (ring-opening), reduction of the carbonyl group, and reactions at the α-carbon.

DFT calculations can map the entire reaction coordinate for such processes. This involves locating the geometry of the transition state and calculating its energy relative to the reactants and products. This information provides a quantitative understanding of the reaction's feasibility and kinetics. For example, in a base-catalyzed hydrolysis, calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening, identifying the rate-limiting step.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models rely on calculated molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters.

Developing a QSRR model for a class of compounds including this compound would require synthesizing and testing a library of related substituted tetrahydropyranones. Computational chemistry would then be used to calculate a wide range of descriptors for each molecule. By correlating these descriptors with experimental reactivity data (e.g., reaction rate constants), a predictive model could be built. Such a model would allow for the in silico prediction of reactivity for new, unsynthesized derivatives, accelerating the discovery of compounds with desired properties.

In Silico Studies of Non-Covalent Molecular Interactions

Non-covalent interactions, such as hydrogen bonding and steric (van der Waals) interactions, are critical in determining molecular conformation and how a molecule interacts with other molecules, such as biological receptors or crystal lattice neighbors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. By mapping properties onto this unique molecular surface, one can identify the specific atoms involved in interactions and the relative contribution of different types of contacts (e.g., H···H, C···H, O···H). While no crystal structure or Hirshfeld analysis for this compound is available, studies on other organic molecules demonstrate that these analyses reveal dominant interactions that govern the crystal packing. nih.govnih.gov For the title compound, key interactions would likely involve C-H···O contacts with the lactone carbonyl group and potential π-stacking or C-H···π interactions involving the phenyl ring.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block and Synthetic Intermediate for Complex Molecules

The tetrahydropyran (B127337) (THP) motif is a prevalent structural core in numerous pharmaceutical molecules, making the development of new methods for its asymmetric synthesis a critical area of research. whiterose.ac.uk Chiral δ-lactones, such as 4-Phenyl-tetrahydropyran-2-one, are valuable chiral building blocks for the synthesis of complex natural products and bioactive molecules. The stereocenter at the 4-position provides a crucial element of three-dimensional structure that can be carried through a synthetic sequence to control the stereochemistry of the final product.

Methodologies for the asymmetric synthesis of chiral δ-lactones containing multiple stereocenters often rely on established protocols that create and control these centers with high fidelity. figshare.com In this context, this compound serves as a key intermediate. The lactone ring can be opened under various conditions to reveal a hydroxyl and a carboxylic acid (or its derivative), which can then be further manipulated. For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran rings, has been employed to create highly substituted tetrahydropyran-4-ones with a high degree of diastereoselectivity. bu.edunih.gov Enecarbamates have been shown to participate in these cyclizations to produce all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones, demonstrating the sophisticated level of control achievable in building these complex cyclic systems. bu.edu

The phenyl group in this compound not only influences the molecule's stereochemistry but also serves as a handle for further functionalization, such as through electrophilic aromatic substitution or cross-coupling reactions, thereby expanding its utility in the synthesis of intricate molecular architectures.

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.govcam.ac.uk this compound is an excellent scaffold for DOS due to its multiple functionalization points. The core tetrahydropyranone structure can be systematically modified to generate a library of related but distinct molecules.

A key strategy in DOS involves using a common precursor that can undergo a variety of chemical transformations. Research has demonstrated the synthesis of a library of substituted tetrahydropyrones via oxidative carbon-hydrogen bond activation, followed by click-chemistry reactions to introduce a wide range of substituents. nih.govmdpi.compitt.edu This approach allows for the rapid generation of molecular diversity. For example, a tetrahydropyrone core can be converted to an azide (B81097) intermediate, which then undergoes copper-catalyzed azide-alkyne cycloaddition with various terminal alkynes to produce a library of triazole-substituted tetrahydropyrones. mdpi.com

Table 1: Exemplary Transformations for Library Synthesis

Starting Scaffold Reaction Type Functional Group Introduced Resulting Heterocycle
Tetrahydropyranone Azide formation, Click Chemistry Triazoles Triazole-substituted Tetrahydropyran
Tetrahydropyranone Knoevenagel Condensation Arylidene group Substituted 4H-Pyran
Tetrahydropyranone Michael Addition Various nucleophiles Functionalized Tetrahydropyran

This strategy highlights how the this compound scaffold can be leveraged. The lactone can be opened, the phenyl ring can be substituted, and the ketone can be transformed, providing multiple avenues to generate a diverse library of compounds for high-throughput screening in drug discovery programs. nih.govmdpi.com Multicomponent reactions are also a powerful tool for rapidly building complexity, and have been used extensively to synthesize libraries of 4H-pyran derivatives. mjbas.comgrowingscience.combhu.ac.inresearchgate.netnih.gov

Role as a Monomer in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of lactones is a primary method for producing biodegradable and biocompatible aliphatic polyesters. rsc.orgrsc.orgrsc.org this compound, as a substituted δ-valerolactone, is a suitable monomer for this process.

The parent monomer, δ-valerolactone, readily undergoes ROP with various catalysts to form poly(δ-valerolactone) (PVL), an important aliphatic polyester (B1180765) with good biodegradability and biocompatibility. nih.govnih.govchemicalbook.com The polymerization can be initiated by organometallic catalysts or, for biomedical applications where metal residues are a concern, by organocatalysts. nih.gov For instance, the thermophilic esterase AFEST has been successfully used for the biocatalytic synthesis of PVL. nih.gov

The presence of the phenyl substituent at the 4-position of the lactone ring is expected to significantly influence both the polymerization process and the properties of the resulting polymer. Substituents on the lactone ring can dramatically affect the monomer's reactivity. rsc.org Studies on alkyl-substituted ε-caprolactones have shown that the position of the substituent strongly influences the polymerization kinetics. rsc.org Similarly, the kinetics of δ-valerolactone polymerization have been studied extensively, with catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) providing a fast and controlled process. rsc.orgrsc.org The polymerization of this compound would yield a novel polyester, poly(4-phenyl-δ-valerolactone), with the phenyl group providing increased rigidity, hydrophobicity, and a higher glass transition temperature compared to unsubstituted PVL.

Table 2: Comparison of ROP for δ-Valerolactone and Substituted Analogues

Monomer Catalyst System (Example) Key Feature of Polymerization Resulting Polymer Potential Property Change
δ-Valerolactone TBD / Benzyl alcohol Fast and controlled Poly(δ-valerolactone) Baseline properties
δ-Valerolactone Thermophilic esterase (AFEST) Biocatalytic, metal-free Poly(δ-valerolactone) High biocompatibility
This compound Organocatalyst (e.g., TBD) Potentially altered kinetics Poly(4-phenyl-δ-valerolactone) Increased Tg, altered crystallinity

One of the key advantages of ROP is the ability to control the polymer's architecture, including its molecular weight, dispersity, and microstructure (tacticity). rsc.org When a chiral monomer like this compound is polymerized, the stereochemistry of the resulting polymer chain can be controlled by the choice of catalyst. This stereocontrol is crucial as it dictates the material's bulk properties, such as crystallinity and thermal characteristics.

The polymerization of racemic chiral lactones using achiral catalysts can lead to different polymer microstructures depending on the interplay between the monomer and the catalyst system. nih.gov

Isotactic polymers consist of monomer units with the same stereochemical configuration.

Syndiotactic polymers have alternating stereochemical configurations.

Heterotactic polymers have a random sequence of stereocenters.

Research into the ROP of chiral β-lactones and lactides with yttrium and aluminum complexes has shown that a delicate balance of steric and electronic interactions governs the stereoselectivity of the polymerization. nih.govnih.gov An achiral catalyst can propagate polymerization through a chain-end control (CEC) mechanism, where the stereochemistry of the last inserted monomer unit dictates the selection of the next incoming monomer, leading to highly stereoregular polymers. nih.gov This level of control allows for the precise tuning of the polymer's properties. For poly(4-phenyl-δ-valerolactone), achieving high stereoregularity could lead to materials with enhanced thermal stability and mechanical strength due to the potential for crystalline packing, driven by the regular arrangement of the phenyl side groups.

Contribution to the Development of Green Solvents and Catalysts

The principles of green chemistry encourage the use of safer solvents and the development of more efficient, recyclable catalysts. nih.gov Tetrahydropyran (THP) itself has been identified as a promising biomass-derived green solvent that is non-carcinogenic, biodegradable, and economically competitive. rsc.orgresearchgate.netosti.gov It can serve as an alternative to less environmentally friendly solvents like tetrahydrofuran (B95107) (THF). rsc.org Derivatives such as 4-methyltetrahydropyran have also been explored as convenient alternative solvents for chemical reactions. acs.org

While this compound is primarily a synthetic intermediate and monomer rather than a bulk solvent, its study contributes to the broader field of renewable and bio-based chemicals. mdpi.com The synthesis and functionalization of tetrahydropyran derivatives expand the toolbox for creating new molecules from sustainable platforms.

Furthermore, the development of heterogeneous catalysts for reactions involving the tetrahydropyran motif aligns with green chemistry principles. For example, ammonium (B1175870) bisulfate supported on silica (B1680970) has been used as a recyclable acidic catalyst for the tetrahydropyranylation of alcohols in green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov This demonstrates a move away from corrosive homogeneous acids and volatile organic solvents, showcasing how the chemistry surrounding the tetrahydropyran scaffold is evolving towards more sustainable practices.

Q & A

Q. What are the standard synthetic routes for 4-phenyl-tetrahydropyran-2-one, and how do reaction conditions influence product yield?

The synthesis of this compound typically involves cyclization or multicomponent reactions. For example, analogous tetrahydropyran derivatives are synthesized via acid-catalyzed cyclization of hydroxyketones or through four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones (e.g., 1,3-diketones) . Optimization of reaction parameters such as temperature (60–100°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) significantly impacts yield and regioselectivity. Characterization via ¹H/¹³C NMR and MS is critical to confirm product identity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

¹H and ¹³C NMR are indispensable for determining substituent positions and stereochemistry. For example, coupling constants (e.g., J = 2–4 Hz for axial-equatorial protons in tetrahydropyrans) and chemical shifts (e.g., carbonyl carbons at ~200 ppm) provide insights into ring conformation and substitution patterns . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) further validate molecular formulas and functional groups .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted this compound derivatives?

Diastereoselectivity is achieved using chiral catalysts or steric directing groups. For instance, copper(II)–bisphosphine catalysts enable oligomerization of allylic alcohols to form stereochemically defined tetrahydropyrans (e.g., (2R*,3S*,4S*)-configured products with >90% diastereomeric excess) . Computational modeling (e.g., DFT) aids in predicting transition-state geometries to optimize catalyst design .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. For example, para-substituted phenyl groups enhance bioactivity due to improved π-π stacking, while meta-substitution may reduce potency. Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) combined with molecular docking studies clarifies binding interactions .

Q. How can chemoselective hydrodehalogenation be applied to modify 4-halo-tetrahydropyran intermediates?

Stannane-free hydrodehalogenation using Pd/C or Ni catalysts selectively removes halogens (e.g., Cl, Br) from C4 of tetrahydropyrans without affecting other functional groups. Reaction conditions (e.g., H₂ pressure, solvent polarity) are tuned to achieve >95% conversion, enabling downstream functionalization for natural product synthesis .

Methodological & Analytical Challenges

Q. What experimental protocols mitigate side reactions during oxidation/reduction of this compound?

Oxidation of secondary alcohols to ketones (e.g., using CrO₃) requires anhydrous conditions to avoid over-oxidation to carboxylic acids. Reduction of ketones (e.g., NaBH₄ in MeOH) is quenched with acidic workup to prevent retro-aldol reactions. Monitoring via TLC/GC-MS ensures reaction termination at the desired stage .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing alkylation/acylation rates. Conversely, protic solvents (e.g., EtOH) favor SN1 mechanisms but may promote ring-opening side reactions. Solvent choice is validated through kinetic studies and Hammett plots .

Safety & Handling

Q. What safety protocols are essential when handling this compound derivatives?

Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (GHS Category 4). Avoid strong acids/bases to prevent hazardous decomposition (e.g., CO release). Store under inert gas (N₂/Ar) at –20°C to prolong stability .

Data Gaps & Future Directions

Q. What computational tools predict the biological activity of novel this compound analogs?

QSAR models trained on PubChem/Merck Molecular Activity Challenge datasets correlate descriptors (e.g., logP, topological surface area) with bioactivity. Molecular dynamics simulations (e.g., GROMACS) refine binding poses in target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How can catalytic asymmetric synthesis advance the production of enantiopure this compound derivatives?

Chiral phosphoric acids or N-heterocyclic carbenes (NHCs) enable enantioselective cycloadditions (e.g., [4+2] Diels-Alder) with ee >98%. Continuous-flow reactors enhance scalability while maintaining stereochemical integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.